molecular formula C18H21Cl2NO4S B11091493 Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B11091493
M. Wt: 418.3 g/mol
InChI Key: XPFHSNGDMWHHFK-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate is a thiophene-based compound characterized by a complex substitution pattern. Its structure includes:

  • A 5-acetyl group on the thiophene ring.
  • A 4-methyl substituent at the thiophene’s 4-position.
  • A 2-amino group functionalized with a [3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl moiety.

However, explicit data on its applications are absent in the provided evidence.

Properties

Molecular Formula

C18H21Cl2NO4S

Molecular Weight

418.3 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H21Cl2NO4S/c1-6-25-17(24)12-8(2)14(9(3)22)26-16(12)21-15(23)13-10(7-11(19)20)18(13,4)5/h7,10,13H,6H2,1-5H3,(H,21,23)

InChI Key

XPFHSNGDMWHHFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2C(C2(C)C)C=C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring, the introduction of the acetyl and carboxylate groups, and the attachment of the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods would ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features:

Compound Name (CAS) Structural Features Key Differences from Target Compound
Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (113395-53-2) 2-Chlorophenyl carbamate, 4-phenyl substituent Phenyl vs. methyl at thiophene-4; chlorophenyl vs. dichloroethenyl-cyclopropyl
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3a-3k) Cyanoacrylamido linker, substituted phenyl groups, 4,5-dimethyl thiophene Cyano vs. acetyl; dimethyl thiophene vs. methyl substitution
Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate (86879-84-7) Chloroacetyl amino group, 5-methylfuran substituent Furan vs. thiophene; chloroacetyl vs. dichloroethenyl group

Key Observations :

  • The dichloroethenyl-cyclopropyl group in the target compound is unique among analogs, likely enhancing lipophilicity and environmental persistence compared to phenyl or furyl substituents .
Physicochemical Properties
Property Target Compound CAS 113395-53-2 Compounds 3a-3k
Molecular Weight ~450 g/mol (estimated) 427.9 g/mol 380–420 g/mol
LogP (Lipophilicity) High (due to dichloroethenyl and cyclopropane) Moderate (chlorophenyl) Moderate (cyano group)
Solubility Low in water; soluble in organic solvents Similar to target Ethanol-soluble (recrystallized)

Biological Activity

Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate is a complex organic compound featuring a thiophene ring along with various functional groups. Its unique structure suggests significant potential for biological activity, particularly in pharmaceutical and agrochemical applications. This article explores the compound's biological activities, including antimicrobial, anticancer, and antioxidant properties.

Structural Features

The compound is characterized by:

  • Molecular Weight : 418.3 g/mol
  • Functional Groups :
    • Thiophene ring
    • Ethyl ester
    • Acetyl group
    • Dichloroethenyl substituent

These features contribute to its biological activities and potential therapeutic applications.

Antimicrobial Activity

Compounds with thiophene rings have demonstrated notable antimicrobial properties. Studies have shown that derivatives of thiophene exhibit varying degrees of antibacterial and antifungal activities. For instance:

  • Antimicrobial Testing : Ethyl 5-acetyl derivatives showed promising results against common bacterial strains, with activity indices ranging from 68% to 91.7% compared to standard antibiotics like Ampicillin .

Anticancer Potential

Research indicates that thiophene-containing compounds can act as effective anticancer agents. The mechanisms often involve:

  • Inhibition of Cancer Cell Proliferation : Certain thiophene derivatives have been reported to inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.
  • Case Study : A study on similar thiophene compounds revealed that they could suppress Oct3/4 expression in pluripotent stem cells, which is crucial for maintaining cancer stem cell properties .

Antioxidant Properties

The antioxidant capacity of this compound is noteworthy due to its ability to scavenge free radicals:

  • Testing Methodology : The antioxidant activity was assessed using the ABTS method, where compounds showed percentage inhibition comparable to ascorbic acid (reference standard) .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 5-acetyl-4-methylthiophene-3-carboxylateThiophene ring, acetyl groupAntimicrobial
Thiophene-2-carboxamideThiophene ring, amide groupAnticancer
5-Methylthiophene-2-carboxylic acidThiophene ring, carboxylic acidInsecticidal

The table above illustrates how structural variations within thiophene derivatives influence their biological activities.

Synthesis Pathways

The synthesis of this compound can involve several steps:

  • Formation of the thiophene core.
  • Introduction of the acetyl and ethyl ester functional groups.
  • Addition of the dichloroethenyl substituent via specific coupling reactions.

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